3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a compound that features a benzofuran ring, which is a versatile structure found in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves the construction of the benzofuran ring followed by the introduction of the amino and butyric acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as catalytic hydrogenation and the use of protecting groups are often employed to achieve these goals .
Analyse Chemischer Reaktionen
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound with applications in phototherapy.
Angelicin: Known for its anticancer properties.
What sets this compound apart is its unique combination of the benzofuran ring with the amino and butyric acid groups, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C12H15NO3 |
---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-amino-4-(2,3-dihydro-1-benzofuran-6-yl)butanoic acid |
InChI |
InChI=1S/C12H15NO3/c13-10(7-12(14)15)5-8-1-2-9-3-4-16-11(9)6-8/h1-2,6,10H,3-5,7,13H2,(H,14,15) |
InChI-Schlüssel |
FEYJHOXPZXHBNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=CC(=C2)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.